molecular formula C14H17ClN2O4 B13088403 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid

Cat. No.: B13088403
M. Wt: 312.75 g/mol
InChI Key: SAFVTDAPYIYNHG-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and catalysts such as DMAP for facilitating reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Scientific Research Applications

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed using strong acids. This process is crucial in multistep organic synthesis, allowing for the selective modification of specific functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is unique due to its specific structure, which includes a chloro group and a naphthyridine ring. This structure provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

3-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(20)17-5-4-9-8(7-17)6-16-11(15)10(9)12(18)19/h6H,4-5,7H2,1-3H3,(H,18,19)

InChI Key

SAFVTDAPYIYNHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=NC=C2C1)Cl)C(=O)O

Origin of Product

United States

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